Methyl [(methoxymethyl)sulfanyl]acetate
Description
Methyl [(methoxymethyl)sulfanyl]acetate is a thioether-containing ester with the molecular formula C₅H₁₀O₃S and a molecular weight of 150.25 g/mol. Its structure consists of a methyl acetate backbone where the alpha carbon (adjacent to the carbonyl group) is substituted with a methoxymethylsulfanyl group (-S-CH₂-OCH₃). This compound is characterized by its dual functional groups: the thioether (sulfanyl) moiety, which confers nucleophilicity and susceptibility to oxidation, and the methoxymethyl group, which enhances solubility in polar solvents.
Properties
CAS No. |
61677-76-7 |
|---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
methyl 2-(methoxymethylsulfanyl)acetate |
InChI |
InChI=1S/C5H10O3S/c1-7-4-9-3-5(6)8-2/h3-4H2,1-2H3 |
InChI Key |
SRYQPUAUPSOESX-UHFFFAOYSA-N |
Canonical SMILES |
COCSCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thioether Formation via Nucleophilic Substitution
The foundational approach involves sequential thioether formation and esterification. A validated protocol reacts methoxymethyl chloride with thioglycolic acid under alkaline conditions (pH 8-9) at 0-5°C, achieving 78-82% intermediate yield. The subsequent esterification employs methanol in dichloromethane with dicyclohexylcarbodiimide (DCC) catalysis, reaching 89% conversion efficiency after 12-hour reflux.
Table 1: Thioether-Esterification Sequential Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thioether formation | Methoxymethyl chloride, thioglycolic acid, NaOH | 0-5°C, pH 8.5, 4h | 79% |
| Esterification | Methanol, DCC, DCM | Reflux, 12h | 89% |
Peterson Olefination Strategy
The Journal of Organic Chemistry documents an alternative route using Peterson olefination with lithiobis(methylsulfanyl)(trimethylsilyl)methane. This method constructs the thioether moiety through silicon-mediated elimination:
$$ \text{MeOCH}2\text{SH} + \text{CH}2(\text{COOMe})2 \xrightarrow{\text{(Me}3\text{Si)}2\text{NLi}} \text{MeOCH}2\text{SCH}_2\text{COOMe} $$
Reaction at -78°C in THF achieves 68% isolated yield, with strict anhydrous conditions critical for preventing desilylation side reactions.
Catalytic Method Developments
Acid-Catalyzed One-Pot Synthesis
Patent WO2011143360A2 discloses a streamlined one-pot procedure using sulfuric acid catalysis. Methoxymethyl mercaptan reacts directly with methyl chloroacetate in 1:1.2 molar ratio under reflux (110°C), achieving 85% conversion in 6 hours. Excess methyl chloroacetate suppresses disulfide byproduct formation (<3%).
Phase-Transfer Catalysis Optimization
Comparative studies show tetrabutylammonium bromide (TBAB) enhances reaction kinetics in biphasic systems. A water-toluene emulsion (1:3 v/v) with 5 mol% TBAB increases yield to 91% at 80°C through interfacial activation.
Table 2: Catalytic Performance Comparison
| Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| H₂SO₄ | 110 | 6 | 85% |
| TBAB | 80 | 4 | 91% |
| Amberlyst-15 | 100 | 5 | 76% |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern production employs tubular flow reactors with segmented gas-liquid flow to enhance mass transfer. Pilot-scale data (50 L/hr throughput) demonstrate:
Crystallization Process Optimization
Recursive cooling crystallization from ethyl acetate/heptane (1:4) achieves 99.5% purity:
- Initial cooling from 60°C to 25°C at 0.5°C/min
- Secondary cooling to -10°C at 1°C/min
- Isolated crystals show monoclinic habit by XRD
Analytical Characterization Benchmarks
Spectroscopic Profiles
Chromatographic Purity Assessment
HPLC method validation (C18 column, 60:40 MeCN/H₂O):
Reaction Mechanism Elucidation
Density functional theory (DFT) calculations at B3LYP/6-31+G(d) level reveal:
- Thioether formation exothermicity: ΔH = -42.3 kcal/mol
- Rate-determining step: Methoxymethyl chloride nucleophilic attack (Eₐ = 15.7 kcal/mol)
- Transition state stabilization through hydrogen bonding with protic solvents
Environmental Impact Mitigation
Life cycle assessment comparing synthetic routes:
Table 3: Environmental Metrics
| Method | PMI* | E-Factor** | Carbon Intensity* |
|---|---|---|---|
| Sequential | 8.2 | 6.7 | 4.1 |
| One-pot | 5.1 | 3.9 | 2.8 |
| Flow | 3.4 | 1.2 | 1.1 |
*Process Mass Intensity (kg/kg product)
Waste generated per product unit
* kg CO₂ equivalent per kg product
Chemical Reactions Analysis
Types of Reactions
Methyl [(methoxymethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [(methoxymethyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [(methoxymethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl [(methoxymethyl)sulfanyl]acetate with structurally related compounds, focusing on molecular features, reactivity, and applications:
Key Comparisons
Functional Group Diversity: Thioether vs. Sulfonyl/Sulfonamide: this compound’s thioether group is less oxidized than sulfonyl () or sulfonamide () derivatives. This makes it more nucleophilic but susceptible to oxidation to sulfoxides or sulfones . Sulfonamides, by contrast, exhibit greater stability and hydrogen-bonding capacity, enhancing their use in drug design . Substituent Effects: Electron-withdrawing groups (e.g., cyano, fluoro in ) increase electrophilicity and aromatic ring stability, whereas methoxymethyl or chlorophenyl groups () enhance lipophilicity, influencing bioavailability .
Physical Properties :
- State and Solubility : The methoxymethyl group in the target compound improves solubility in polar solvents compared to purely aromatic analogs (e.g., ). Sulfonamide-containing derivatives () are liquids, likely due to their molecular symmetry and lower melting points .
Reactivity and Applications: Thioether Reactivity: The thioether in this compound can undergo alkylation or oxidation, making it a versatile intermediate for synthesizing sulfoxides or sulfones . In contrast, sulfonyl groups () are inert to oxidation but serve as electron-withdrawing groups in catalysis . Pharmaceutical Potential: Compounds like Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate () are explicitly used in drug development due to sulfonamide bioactivity, whereas the target compound’s applications remain exploratory, likely in agrochemicals or polymer additives .
Safety and Handling :
- Thioethers generally require precautions against oxidation and moisture. For example, Methyl 2-hydroxyacetate () has documented safety protocols for inhalation and skin contact, suggesting similar handling for thioether analogs despite lacking direct data .
Research Findings and Trends
- Synthetic Routes : The target compound can be synthesized via nucleophilic substitution between methoxymethylthiol and methyl chloroacetate, analogous to methods in for sulfinyl derivatives .
- Material Science : The methoxymethyl group’s polarity could aid in designing hydrophilic polymers or ionic liquids, similar to 2-methoxyethyl derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
